molecular formula C30H50O5 B088477 Camelliagenin C CAS No. 14440-27-8

Camelliagenin C

Cat. No.: B088477
CAS No.: 14440-27-8
M. Wt: 490.7 g/mol
InChI Key: SPCSEMLFKVZFJN-CUCCWGAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camelliagenin c, also known as theasapogenol C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fats and oils and tea. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Chemical Structure and Properties :

    • Camelliagenin C, along with Camelliagenin A and B, has been structurally analyzed, revealing details about its hydroxyl group configurations and other chemical properties. This foundational knowledge is crucial for understanding its potential applications (Itokawa, Sawada, & Murakami, 1969).
  • Agricultural and Industrial Applications :

    • The by-products of Camellia oleifera, which contain this compound, are used in various industries, including medicine, health foods, and daily chemical products. These applications demonstrate the versatile nature of this compound and its derivatives (Quan et al., 2022).
  • Spectroscopic Analysis :

    • Comprehensive spectroscopic analysis of this compound, such as NMR spectral studies, provides essential data for researchers needing information on its molecular structure (Rumampuk et al., 2012).
  • Antibacterial Effects :

    • Camelliagenin from Camellia oleifera seeds has shown significant inhibition against bacterial pathogens, suggesting its potential as an antibiotic substitute. This application is particularly relevant in the context of increasing antibiotic resistance (Ye et al., 2015).
  • Molecular Biology and Genomics :

    • Research in molecular biology, including transcriptome and proteome profiling, has been conducted on Camellia species, providing insights into the roles of compounds like this compound in the plant's biology (Tan et al., 2013).
  • Pharmacological and Therapeutic Potential :

    • The pharmacological properties of this compound and related compounds have been explored, such as their potential in treating inflammation and gastric ulcers. This indicates the possible medical applications of this compound (Akanda & Park, 2017).

Properties

CAS No.

14440-27-8

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3

InChI Key

SPCSEMLFKVZFJN-CUCCWGAISA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C

melting_point

280-283°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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